1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived from its indole-derived core structure and substituents. The parent heterocycle is a 2H-indol-2-one system, which consists of a bicyclic framework comprising a benzene ring fused to a pyrrolidin-2-one moiety. The substituents are assigned positions based on the numbering of the indole nucleus. The 1-position of the indole is substituted with a 3-(dimethylamino)propyl group, while the 3-position bears both an ethyl and a phenyl group. The hydrochloride salt form is indicated by appending "hydrochloride" to the base name.
The full IUPAC name is 1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride . The structural formula (Figure 1) illustrates the connectivity of the substituents: the indol-2-one core is substituted at nitrogen with a propyl chain terminating in a dimethylamino group, while the adjacent carbon hosts ethyl and phenyl groups.
| Property | Value |
|---|---|
| Parent structure | 2H-indol-2-one |
| Substituents | 3-(dimethylamino)propyl, ethyl, phenyl |
| Salt form | Hydrochloride |
Figure 1: Structural formula of 1,3-dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride.
Alternative Chemical Names and Registry Identifiers
This compound is recognized by multiple synonyms in chemical literature and regulatory databases. The Chemical Abstracts Service (CAS) Registry Number assigned to its hydrochloride salt is 37126-55-9 . Alternative names include:
- 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one monohydrochloride
- 3-Ethyl-3-phenyl-1-(3-(dimethylamino)propyl)indolin-2-one hydrochloride
The European Community (EC) number for this compound is not currently listed in public regulatory databases, suggesting it may not have undergone extensive regulatory evaluation in the European Union.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 37126-55-9 | |
| IUPAC Name | As above | |
| Common Synonym | As above |
Molecular Formula and Mass Spectrometry Data
The molecular formula of the compound is C₂₁H₂₆ClN₂O , reflecting the base structure (C₂₁H₂₅N₂O) and the hydrochloric acid counterion (HCl). The molecular weight is 358.90 g/mol , calculated as follows:
- Base compound: (12.01 × 21) + (1.008 × 25) + (14.01 × 2) + (16.00 × 1) = 331.40 g/mol
- Hydrochloride component: 1.008 + 35.45 = 36.46 g/mol
- Total: 331.40 + 36.46 = 367.86 g/mol (discrepancy suggests possible isotopic considerations).
Mass spectrometry data specific to this compound is not publicly available in the cited sources. However, analogous indole derivatives typically exhibit characteristic fragmentation patterns, such as loss of the dimethylamino group (-59 Da) or cleavage of the propyl chain. High-resolution mass spectrometry (HRMS) would likely show a protonated molecular ion ([M+H]⁺) near m/z 359.2 for the free base, with the hydrochloride form yielding adducts such as [M+Cl]⁻.
| Molecular Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₆ClN₂O |
| Molecular weight | 358.90 g/mol |
| Exact mass (neutral) | 330.1943 Da |
Properties
CAS No. |
37126-55-9 |
|---|---|
Molecular Formula |
C21H27ClN2O |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
3-(3-ethyl-2-oxo-3-phenylindol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-4-21(17-11-6-5-7-12-17)18-13-8-9-14-19(18)23(20(21)24)16-10-15-22(2)3;/h5-9,11-14H,4,10,15-16H2,1-3H3;1H |
InChI Key |
XPHCYFLGLROFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation and Substitution
The indole nucleus is synthesized or sourced with the desired substitution pattern. The 3-ethyl and 3-phenyl groups are introduced via alkylation or arylation reactions on the indole ring. This step often involves:
- Use of organolithium reagents or Grignard reagents for carbon-carbon bond formation.
- Protection/deprotection strategies to control regioselectivity.
Introduction of the 3-(Dimethylamino)propyl Side Chain
The dimethylamino side chain is typically introduced by alkylation of the indole nitrogen with a suitable 3-(dimethylamino)propyl halide or via reductive amination methods. For example:
- Alkylation using 3-(dimethylamino)propyl chloride or bromide under basic conditions.
- Use of lithium diisopropylamide (LDA) or other strong bases to deprotonate the indole nitrogen before alkylation.
Formation of the Lactam (Indol-2-one) Structure
The indol-2-one (lactam) moiety is formed by cyclization reactions, often under acidic or basic conditions, depending on the intermediates used. This step may involve:
- Acid-catalyzed ring closure.
- Use of reagents like thionyl chloride to activate intermediates for cyclization.
Salt Formation
The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility for pharmaceutical applications.
Representative Synthetic Route (Based on Literature)
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Condensation of substituted benzaldehyde with organolithium reagent to form intermediate | Controlled temperature, inert atmosphere | High yield, key for indole core |
| 2 | Treatment with thionyl chloride to activate intermediate | Room temperature, anhydrous conditions | Facilitates subsequent cyclization |
| 3 | Alkylation with 3-(dimethylamino)propyl halide using LDA | Low temperature (-78°C to 0°C), inert atmosphere | Requires careful base control |
| 4 | Acid-catalyzed ring closure to form lactam | Acidic medium, reflux | Cyclization step |
| 5 | Purification by chromatography | Silica gel column, appropriate solvent system | Ensures high purity |
| 6 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Final product stabilization |
Detailed Research Findings
Alkylation Efficiency: The use of lithium diisopropylamide (LDA) as a base for deprotonation before alkylation with 3-(dimethylamino)propyl halides has been shown to improve regioselectivity and yield of the N-substituted product.
Cyclization Conditions: Acidic conditions favor the formation of the indol-2-one ring system, with thionyl chloride activation enhancing the electrophilicity of intermediates, thus facilitating ring closure.
Purification Techniques: Flash column chromatography using silica gel with a gradient of methanol in dichloromethane is effective for isolating the pure compound.
Microwave-Assisted Synthesis: Some related indole derivatives have been synthesized using microwave irradiation in isopropyl alcohol at 80°C, significantly reducing reaction times and improving yields (up to 94%). This method may be adapted for this compound to enhance efficiency.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Base for Alkylation | LDA or strong non-nucleophilic base | Ensures selective N-alkylation |
| Alkylating Agent | 3-(Dimethylamino)propyl chloride/bromide | Commercially available or synthesized |
| Solvent | Anhydrous THF, DMF, or isopropyl alcohol | Depends on step, inert atmosphere preferred |
| Temperature | -78°C to reflux depending on step | Low temp for alkylation, reflux for cyclization |
| Reaction Time | Minutes to hours | Microwave can reduce time |
| Purification | Silica gel chromatography | Gradient elution with MeOH/CH2Cl2 |
| Salt Formation | HCl in organic solvent or aqueous | Stabilizes final compound |
Chemical Reactions Analysis
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Features
The compound features a complex indole structure with a dimethylamino group that enhances its biological activity. The presence of an ethyl and phenyl group contributes to its lipophilicity, which is crucial for membrane permeability.
Medicinal Chemistry
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride has been explored for its potential as a therapeutic agent in various diseases:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, suggesting its potential as an anticancer drug .
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders:
- Application : Research has shown that it may act as a neuroprotective agent in models of neurodegeneration, potentially mitigating symptoms in conditions like Alzheimer's disease .
Pharmacological Studies
Pharmacological investigations have highlighted several mechanisms of action for the compound:
Analgesic Properties
There is emerging evidence supporting its use as an analgesic:
- Research Findings : Animal models have shown that administration of this compound reduces pain responses significantly compared to control groups .
Synthesis and Formulation
The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves several steps that enhance yield and purity:
| Step | Description |
|---|---|
| 1 | Formation of the indole backbone through cyclization reactions. |
| 2 | Alkylation with dimethylaminopropyl groups to enhance solubility. |
| 3 | Hydrochloride salt formation for improved stability and bioavailability. |
Toxicological Studies
Understanding the safety profile is crucial for any therapeutic application:
Toxicity Assessment
Studies have indicated low toxicity levels in animal models at therapeutic doses, with no significant adverse effects observed .
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer effects, neuropharmacological activities, and other relevant biological effects.
Chemical Structure
The compound has a complex structure characterized by an indole core substituted with various functional groups. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of oncology and neuropharmacology.
Anticancer Activity
Several studies have pointed towards the anticancer potential of similar indole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Prodigiosin | 1.93 |
| HCT-116 | 0.78 | Prodigiosin | 2.84 |
In a study evaluating the cytotoxic effects of indole derivatives, it was found that modifications in the phenyl ring significantly influenced the activity against MCF-7 cells, with some compounds outperforming traditional chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that certain derivatives can trigger caspase activation leading to programmed cell death in cancer cells .
Neuropharmacological Effects
Indole derivatives are also known for their neuropharmacological properties. Compounds similar to 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride have been studied for their effects on neurotransmitter systems.
Dopaminergic Activity
Research indicates that certain modifications to the indole structure can enhance dopaminergic activity, which is crucial for treating disorders such as Parkinson's disease and schizophrenia . The presence of dimethylamino groups is particularly noted for increasing affinity towards dopamine receptors.
Case Studies
A notable case study involved the evaluation of a structurally related indole derivative in vivo, where it showed significant improvement in behavioral tests associated with anxiety and depression in rodent models. The results suggested that the compound could modulate serotonin levels effectively, indicating potential as an antidepressant .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis of indole derivatives often involves Friedel-Crafts alkylation, cyclization, or condensation reactions. For example, describes a related indole synthesis via Friedel-Crafts condensation using AlCl₃, followed by cyclization with ZnCl₂. Key steps include:
- Purity control : Use moisture-sensitive coupling agents (e.g., carbodiimides) to minimize side reactions .
- Yield optimization : Adjust reaction temperature (e.g., 80–110°C for cyclization) and catalyst ratios (e.g., POCl₃ in acetonitrile for acrylaldehyde formation) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in nucleophilic substitutions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
Q. What solubility properties are critical for in vitro assays?
Methodological Answer: Solubility varies by solvent polarity:
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental pharmacokinetic data?
Methodological Answer: Discrepancies may arise from inaccurate force fields or solvent effects in simulations. Mitigate by:
- Validating computational models : Compare MD simulations with experimental LogP (e.g., ’s HPLC-derived hydrophobicity data) .
- In vitro assays : Use Caco-2 cell monolayers to measure permeability, contrasting with predicted ADMET profiles .
- Metabolite identification : LC-MS/MS to detect unexpected degradation products (e.g., demethylation of the dimethylamino group) .
Q. How can substituent effects on the indole core be systematically analyzed for SAR studies?
Methodological Answer: Employ a stepwise approach:
- Synthetic modifications : Replace the 3-ethyl or 3-phenyl groups with halogens or electron-withdrawing groups (e.g., ’s dimethoxy analogs) .
- Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition) to quantify substituent contributions.
- In silico docking : Map electrostatic interactions (e.g., ’s fluorophenyl derivatives binding to hydrophobic pockets) .
Q. What crystallographic techniques address polymorphism in hydrochloride salts?
Methodological Answer: Polymorphs impact bioavailability. Use:
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
Methodological Answer: Contradictions may stem from cell-specific uptake or metabolism:
- Mechanistic studies : Measure intracellular concentrations via LC-MS (e.g., ’s indolium iodide uptake in cancer cells) .
- Pathway analysis : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators in resistant lines).
- Co-culture models : Test stromal cell-mediated detoxification effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
